2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c1-11-12(2)23-10-28(18(11)30)9-17(29)26-14-4-6-27(7-5-14)16-8-15(19(20,21)22)24-13(3)25-16/h8,10,14H,4-7,9H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQAHXLABQXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and acetamide groups. Common reagents used in these reactions include acetic anhydride, trifluoromethylpyrimidine, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . Its structure features a pyrimidine ring, which is known for contributing to various biological activities. The presence of trifluoromethyl and piperidine moieties enhances its pharmacological profile.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance:
- A study highlighted that pyrimidine derivatives showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Another investigation into novel trifluoromethyl pyrimidinone compounds revealed promising anti-tubercular activity, suggesting that modifications in the pyrimidine structure can lead to enhanced efficacy against resistant strains of bacteria .
Anticancer Potential
The compound's structural attributes may also contribute to anticancer applications. Pyrimidines are known to interfere with nucleic acid synthesis and cell division:
- Research has indicated that certain substituted pyrimidines possess cytotoxic activity against various cancer cell lines, potentially through mechanisms involving DNA intercalation or inhibition of specific kinases involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and bioavailability |
| Piperidine ring | Enhances receptor binding affinity |
| Dimethyl substitutions | Modulates electronic properties and steric hindrance |
This table summarizes how specific structural features influence the compound's pharmacological properties, guiding further synthetic modifications for improved efficacy.
Antimicrobial Screening
In a recent study, a series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds featuring a similar framework to the target compound displayed notable antibacterial effects, particularly against Gram-positive bacteria .
Cancer Cell Line Testing
Another study focused on evaluating the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The findings demonstrated that certain modifications led to enhanced apoptosis in cancer cells, indicating potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Chemoinformatic Analysis
Using computational similarity metrics like the Tanimoto coefficient and Morgan fingerprints , this compound can be compared to analogs with shared motifs (e.g., pyrimidine cores, piperidine linkers, or trifluoromethyl groups). For example:
Key Insights :
- Piperidine-linked acetamides (e.g., 896127-47-2 ) share conformational flexibility but differ in electronic profiles due to fluorophenyl vs. trifluoromethylpyrimidine substituents .
Bioactivity and Target Engagement
Hierarchical clustering of bioactivity profiles (as in ) suggests that pyrimidine-acetamide hybrids often cluster with kinase inhibitors or epigenetic modulators. For instance:
- Aglaithioduline shows HDAC8 inhibition (~70% similarity to SAHA) but lacks the trifluoromethyl group critical for enhanced binding in the target compound .
- Marine pyrimidines (e.g., Salternamide E ) exhibit antibiotic properties but diverge in scaffold complexity, limiting direct comparison .
Docking Affinity Variability: Molecular docking studies (as in ) indicate that minor structural changes (e.g., methyl vs. trifluoromethyl groups) alter binding poses. For example:
- The trifluoromethyl group in the target compound may form halogen bonds with kinase ATP pockets, a feature absent in non-fluorinated analogs.
- Piperidine conformation affects steric compatibility with target enzymes (e.g., HDACs or kinases) .
Pharmacokinetic and ADMET Profiles
While explicit ADMET data for the target compound is unavailable, analogs provide predictive insights:
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including cytotoxicity, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The compound's IUPAC name suggests a complex structure featuring a dihydropyrimidine core substituted with various functional groups. Its molecular formula is , indicating the presence of trifluoromethyl and piperidine moieties, which may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown promising cytotoxic effects against various cancer cell lines:
These findings suggest that the target compound may also possess significant anticancer activity, warranting further investigation.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For example, certain pyrimidine-based compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 50 | |
| S. aureus | 25 | |
| C. albicans | 30 |
The presence of specific substituents on the pyrimidine ring can enhance antimicrobial activity; thus, structural modifications in the target compound could potentially improve its efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Key findings related to SAR include:
- Substitution Effects : The addition of electron-withdrawing groups (like trifluoromethyl) has been linked to increased potency against cancer cell lines.
- Hydroxyl Group Positioning : Variations in hydroxyl group placement on the pyrimidine ring significantly affect anticancer activity.
- Piperidine Moiety : The incorporation of piperidine enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several studies focusing on similar compounds provide insights into the biological potential of the target compound:
- Study on Pyrimidine Derivatives : A series of pyrimidines were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines, revealing several candidates with IC50 values lower than conventional chemotherapeutics like 5-fluorouracil .
- Antimicrobial Evaluation : Research involving novel thiouracil derivatives demonstrated broad-spectrum antimicrobial activities with MIC values comparable to established antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
